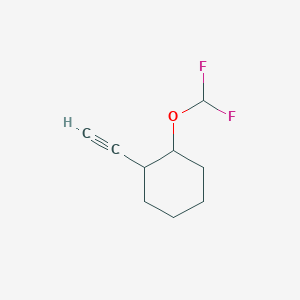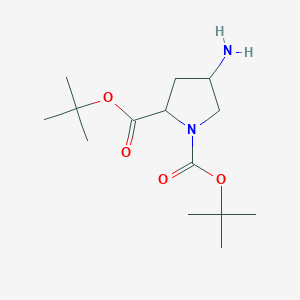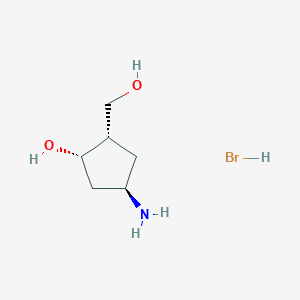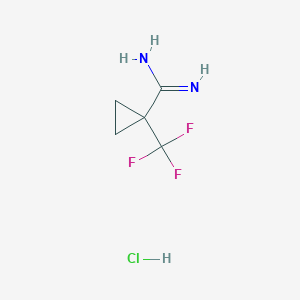![molecular formula C7H13NO3S B8241506 1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol](/img/structure/B8241506.png)
1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol
Vue d'ensemble
Description
1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Méthodes De Préparation
The synthesis of 1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methylcyclopropyl sulfone.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the sulfone group and an appropriate nitrogen source.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfone group to sulfide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: It is employed in catalytic processes, including asymmetric synthesis and polymerization reactions.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Mécanisme D'action
The mechanism by which 1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol exerts its effects involves interactions with specific molecular targets. The sulfone group can participate in various chemical reactions, while the azetidine ring’s strain can facilitate ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both medicinal and industrial applications .
Comparaison Avec Des Composés Similaires
1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol can be compared with other azetidine derivatives and similar compounds:
Azetidine-3-ol: Lacks the sulfone group, resulting in different reactivity and applications.
1-Methylazetidine: Lacks both the sulfone and hydroxyl groups, leading to distinct chemical properties.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
Propriétés
IUPAC Name |
1-(1-methylcyclopropyl)sulfonylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-7(2-3-7)12(10,11)8-4-6(9)5-8/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMCVLNHLZUYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)N2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(tert-Butyl)-4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8241425.png)


![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B8241437.png)

![3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8241465.png)

![3,7-Dimethyl-1,1-dioxo-2,3-dihydropyrrolo[3,4-f]thiazepine-6-carboxylic acid](/img/structure/B8241477.png)

![tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8241495.png)

![[4-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B8241510.png)


